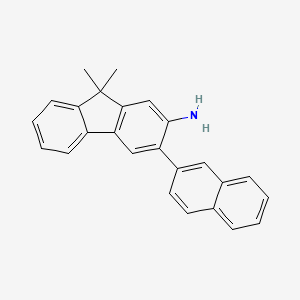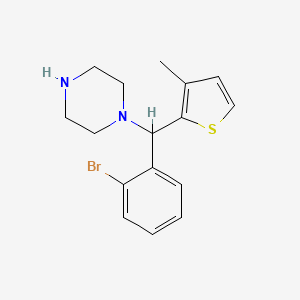
1-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 2-bromophenyl group and a 3-methylthiophen-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazine typically involves a multi-step process. One common method includes the following steps:
Formation of the 2-bromophenyl intermediate: This step involves the bromination of a phenyl ring to introduce the bromine atom at the 2-position.
Synthesis of the 3-methylthiophen-2-yl intermediate: This step involves the formation of the thiophene ring with a methyl group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactions and the use of automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
1-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrogen-substituted compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 1-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The bromophenyl and thiophene groups can further influence the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 1-((2-Bromophenyl)(3-chlorophenyl)methyl)piperazine
- 1-((2-Bromophenyl)(3-methoxyphenyl)methyl)piperazine
- 1-((2-Bromophenyl)(3-methylphenyl)methyl)piperazine
Uniqueness
1-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can result in different biological activities and chemical reactivity compared to similar compounds with phenyl or other aromatic rings .
特性
分子式 |
C16H19BrN2S |
|---|---|
分子量 |
351.3 g/mol |
IUPAC名 |
1-[(2-bromophenyl)-(3-methylthiophen-2-yl)methyl]piperazine |
InChI |
InChI=1S/C16H19BrN2S/c1-12-6-11-20-16(12)15(19-9-7-18-8-10-19)13-4-2-3-5-14(13)17/h2-6,11,15,18H,7-10H2,1H3 |
InChIキー |
SRPQPENUMRJSGB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)C(C2=CC=CC=C2Br)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


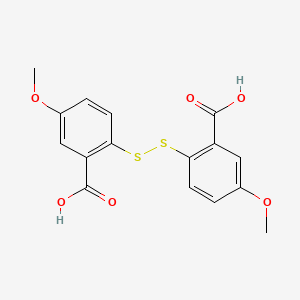

![2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12812989.png)
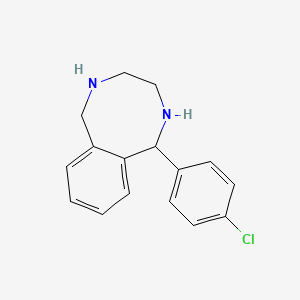
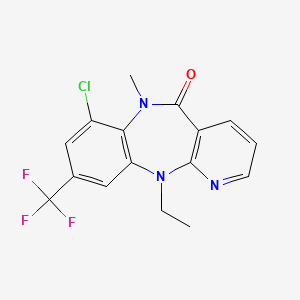


![Spiro[3.3]heptane-2,6-dicarboxamide](/img/structure/B12813026.png)

![2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one](/img/structure/B12813033.png)
